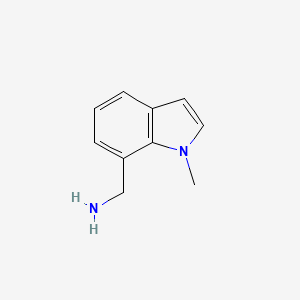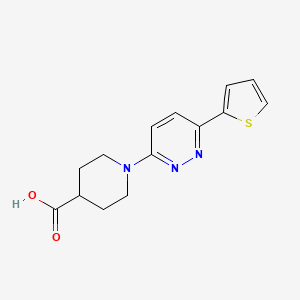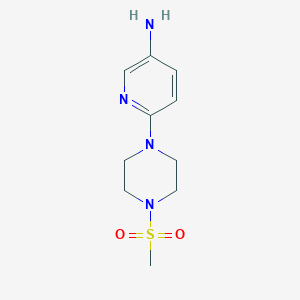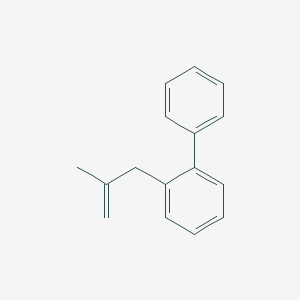
3-(2-Biphenyl)-2-methyl-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions used, the starting materials, the conditions under which the synthesis is carried out, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with different reagents, the products of these reactions, and the mechanisms by which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity.Aplicaciones Científicas De Investigación
Self-Assembly and Nanostructures
Coil-rod-coil molecules that incorporate biphenyl units show diverse self-organizing behaviors influenced by the length of the coil chains and the incorporation of lateral methyl groups. These molecules can form structures ranging from lamellar, bicontinuous cubic, to hexagonal perforated lamellar (HPL) and oblique columnar structures in different phases, showcasing their potential in designing advanced materials with specific nanostructures (Zhong et al., 2013).
Coordination Polymers and Photoluminescent Properties
Biphenyl-tetracarboxyl acid derivatives are instrumental in forming metal-organic coordination polymers, exhibiting interesting structures and strong luminescent emission. These compounds, due to their structural novelty and photoluminescent properties, hold potential applications in optical materials (Zang et al., 2009).
Catalysis and Chemical Synthesis
Biphenyl compounds are key intermediates in various chemical syntheses and catalysis processes. For instance, they play a crucial role in the catalytic oxidation processes for producing significant industrial intermediates. The versatility of these compounds in catalysis underscores their importance in chemical manufacturing and the pharmaceutical industry (Alvarez et al., 2007).
Cytotoxicity and Cancer Research
Compounds derived from biphenyl structures exhibit potent cytotoxicity against various cancer cell lines. This highlights their potential use in developing new anticancer agents. The structure-activity relationship of these compounds can be a valuable area of study for cancer therapeutics (Tra et al., 2021).
Functionalization and Material Properties
The functionalization and activation of biphenyl compounds, such as through rhodium-catalyzed reactions, open pathways to produce a variety of functional materials. These reactions are pivotal in synthesizing materials with desired properties for applications in diverse fields, including materials science and pharmaceuticals (Iverson & Jones, 2001).
Safety And Hazards
This would involve looking at the compound’s toxicity, any risks it poses to human health or the environment, and any safety precautions that need to be taken when handling it.
Direcciones Futuras
This could involve looking at potential future applications of the compound, areas where further research is needed, and any upcoming trends in the field.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)-2-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAJPAFNXFGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641214 |
Source


|
| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Biphenyl)-2-methyl-1-propene | |
CAS RN |
860770-58-7 |
Source


|
| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

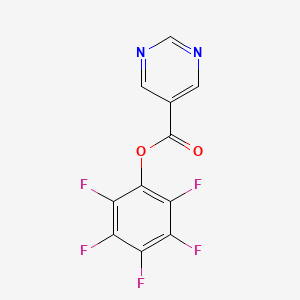
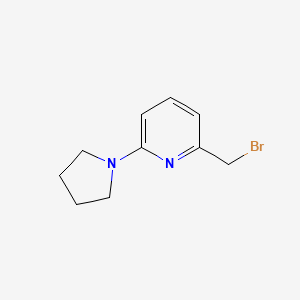
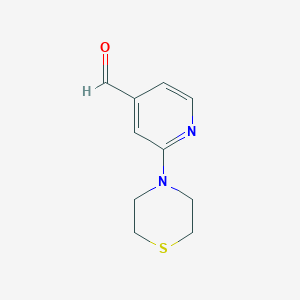
![tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1345292.png)
![[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1345293.png)
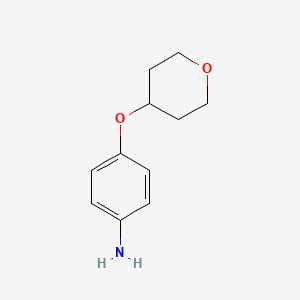
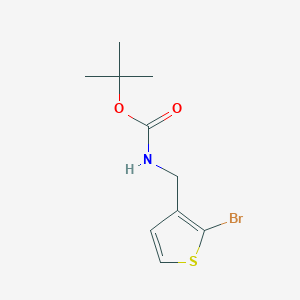
![[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1345297.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1345298.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde](/img/structure/B1345299.png)
![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1345301.png)
